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[1,2,4]Triazolo[1,5-a]quinolin-2-amine

Medicinal chemistry Fragment-based drug design Scaffold diversification

[1,2,4]Triazolo[1,5-a]quinolin-2-amine (CAS 1124382-70-2) is a fused tricyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]quinoline class, comprising a 1,2,4-triazole ring ortho-fused to a quinoline nucleus with a primary amine substituent at the 2-position of the triazole ring. The scaffold combines two privileged pharmacophores—quinoline and 1,2,4-triazole—into a single planar, aromatic framework.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B8661926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]quinolin-2-amine
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC(=NN32)N
InChIInChI=1S/C10H8N4/c11-10-12-9-6-5-7-3-1-2-4-8(7)14(9)13-10/h1-6H,(H2,11,13)
InChIKeyLQSFZZOEPNDOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]quinolin-2-amine — Core Scaffold Identity, Physicochemical Profile, and Procurement-Ready Specifications for Medicinal Chemistry


[1,2,4]Triazolo[1,5-a]quinolin-2-amine (CAS 1124382-70-2) is a fused tricyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]quinoline class, comprising a 1,2,4-triazole ring ortho-fused to a quinoline nucleus with a primary amine substituent at the 2-position of the triazole ring . The scaffold combines two privileged pharmacophores—quinoline and 1,2,4-triazole—into a single planar, aromatic framework [1]. Commercially available at 95% purity with a molecular weight of 184.20 g·mol⁻¹ (C₁₀H₈N₄), it possesses one hydrogen-bond donor (NH₂), four hydrogen-bond acceptors, a topological polar surface area (TPSA) of 56.21 Ų, a calculated logP of ~1.46, and zero rotatable bonds, defining a rigid, low-molecular-weight entry point for fragment-based and structure–activity relationship (SAR) programs .

Why Generic Substitution Fails — Structural Isomerism and 2‑Amino Functionality in [1,2,4]Triazolo[1,5-a]quinolin-2-amine Create Non‑Interchangeable Profiles with Closest Analogs


Within the triazoloquinoline chemical space, at least four distinct isomeric families exist—[1,2,4]triazolo[1,5-a]quinolines, [1,2,4]triazolo[4,3-a]quinolines, [1,2,3]triazolo[1,5-a]quinolines, and [1,2,4]triazolo[1,5-c]quinazolines—each presenting different nitrogen atom placement, ring junction geometry, and electronic distribution [1]. These isomeric variations directly modulate hydrogen-bonding capacity, dipole moment, and target recognition [1]. The 2‑amino group on [1,2,4]Triazolo[1,5-a]quinolin-2-amine introduces a primary amine handle (HBD = 1, HBA = 4) absent in the unsubstituted triazoloquinoline cores such as [1,2,3]triazolo[1,5-a]quinoline (C₁₀H₇N₃, MW 169.18, zero HBD), enabling divergent synthetic elaboration and distinct intermolecular interaction patterns [2]. Consequently, substituting one isomer or amino-substitution variant for another cannot preserve SAR continuity in a lead optimization campaign, nor can it be assumed to deliver equivalent physicochemical or pharmacological readouts in screening collections [1].

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]quinolin-2-amine — Comparator-Anchored Physicochemical, Synthetic, and Biological Selectivity Data


Primary Amine Synthetic Handle vs. Unsubstituted Triazoloquinoline Cores — H‑Bond Donor Count and Derivatization Potential

[1,2,4]Triazolo[1,5-a]quinolin-2-amine possesses one hydrogen-bond donor (the 2‑NH₂ group) and four hydrogen-bond acceptors, whereas the unsubstituted [1,2,3]triazolo[1,5-a]quinoline core (CAS 235-21-2) has zero HBD and only three HBA [1]. This HBD count of 1 enables direct participation in hydrogen-bond-donating interactions with biological targets (e.g., kinase hinge regions, adenosine receptor binding pockets) without additional synthetic manipulation, and provides a nucleophilic site for amide coupling, reductive amination, or urea formation, which is structurally precluded in the unsubstituted core . The synthetic utility is demonstrated by the method of Hoang et al. (2001), who showed that 1,2-diaminoquinolinium salts could be converted to 2‑substituted [1,2,4]triazolo[1,5-a]quinolines via condensation with aldehydes, a transformation that requires the 2‑amino group as the key reactive handle .

Medicinal chemistry Fragment-based drug design Scaffold diversification

1,2,4‑Triazole vs. 1,2,3‑Triazole Ring Isomerism — Differential Hydrogen‑Bond Acceptor Geometry and Dipole Moment

The 1,2,4‑triazole ring in [1,2,4]Triazolo[1,5-a]quinolin-2-amine positions two nitrogen atoms at the 1‑ and 2‑positions with an exocyclic amine at C‑2, creating a hydrogen-bond acceptor–donor–acceptor triad, whereas the 1,2,3‑triazole isomer places three contiguous nitrogen atoms (N1, N2, N3) generating a distinct dipole moment and altered π‑stacking geometry [1]. In adenosine A₃ receptor antagonist programs, the 1,2,4‑triazolo[1,5-a]quinoline scaffold (as exemplified in patent WO2008149168A1) has been claimed to deliver selective A₃ antagonism, while the 1,2,3‑triazolo[1,5-a]quinoline scaffold has been investigated for antiproliferative applications with the most active derivative exhibiting an IC₅₀ below 10 μM against multiple cancer cell lines [2]. These divergent bioactivity profiles reflect the fundamental electronic differences between the two triazole isomers.

Computational chemistry Ligand design Isomer comparison

[1,5‑a] vs. [4,3‑a] Ring Junction Regioisomerism — Impact on HDAC8 Inhibitory Potency and Selectivity in Triazoloquinoline Scaffolds

The [1,5‑a] ring junction in [1,2,4]Triazolo[1,5-a]quinolin-2-amine positions the triazole and quinoline rings in a linear arrangement (triazole N1 fused to quinoline C‑2), while the [4,3‑a] junction in [1,2,4]triazolo[4,3‑a]quinoline creates an angular topology with distinct spatial projection of substituents [1]. In a recent HDAC8 inhibition study, [1,2,4]triazolo[4,3‑a]quinoline derivatives demonstrated strong selectivity for HDAC8 over other HDAC isoenzymes with nanomolar-range IC₅₀ values (one derivative endowed with an IC₅₀ in the nanomolar range), and exhibited significant anti-neuroblastoma activity [2]. The [1,5‑a] isomer, by contrast, presents the triazole nitrogen atoms in a different relative orientation to the quinoline plane, altering the pharmacophoric features required for HDAC8 zinc-chelating and surface-recognition interactions [1]. Although direct head-to-head IC₅₀ comparisons between [1,5‑a] and [4,3‑a] 2‑amino variants are absent from the current literature, the isomer-dependent HDAC8 activity demonstrates that ring junction regioisomerism alone is sufficient to dictate target engagement.

Epigenetics HDAC inhibition Scaffold regioisomerism

Anticancer Phenotype of Triazolo[1,5-a]quinoline Congeners — MCF-7 Breast Cancer and HEPG2 Hepatocellular Carcinoma Cell Line Activity

In a systematic SAR study of 19 triazolo[1,5-a]quinoline derivatives (Bassyouni et al., RSC Advances, 2014), Compound 4 demonstrated strong inhibitory effects against the MCF-7 breast adenocarcinoma cell line, while Compounds 8 and 19 exhibited moderate activity against MCF-7, and Compounds 16 and 19 showed moderate activity against the HEPG2 hepatocellular carcinoma line [1]. These anticancer activities were observed alongside antibacterial effects—Compound 4 exhibited strong activity against Fusarium sp., and Compounds 9, 11, 15, 17, 18, and 19 displayed high activity against Escherichia coli, with Compound 17 additionally inhibiting Bacillus cereus and Rhizoctonia sp. [1]. Although the specific [1,2,4]Triazolo[1,5-a]quinolin-2-amine was not among the 19 compounds tested, the series establishes that the triazolo[1,5-a]quinoline core is competent for anticancer and antimicrobial activity, and the 2‑amino substitution offers a vector for further potency optimization through focused library synthesis [1].

Cancer pharmacology Cytotoxicity screening Triazoloquinoline SAR

Adenosine A₃ Receptor Ligand Potential — Patent‑Claimed Triazolo[1,5-a]quinoline Series vs. Triazoloquinazoline Comparator CGS 15943

The triazolo[1,5-a]quinoline scaffold has been claimed in patent WO2008149168A1 (Sanofi-Aventis) as a core structure for adenosine A₃ receptor ligands, preferably antagonists [1]. In contrast, the well-characterized triazoloquinazoline CGS 15943 (a [1,2,4]triazolo[1,5-c]quinazoline) binds non-selectively to human adenosine receptor subtypes with Ki values of 3.5 nM (A₁), 4.2 nM (A₂A), 16 nM (A₂B), and 50–51 nM (A₃) in transfected CHO cells, exhibiting only ~12–15‑fold selectivity between A₂A and A₃ . The patent priority for triazolo[1,5-a]quinolines specifically targets A₃ selectivity, which, if realized with the 2‑amino-substituted variant, could address the A₃/A₂A selectivity limitation inherent to the triazoloquinazoline chemotype [1]. Quantitative binding data for [1,2,4]Triazolo[1,5-a]quinolin-2-amine at adenosine receptor subtypes are not publicly available; however, the scaffold distinction is structurally meaningful for programs seeking A₃‑biased ligands.

GPCR pharmacology Adenosine receptors A₃ antagonist selectivity

GPR55 Agonist Activity in Tricyclic Triazoloquinoline Congener ML185 — Selectivity Window Over GPR35

The tricyclic triazoloquinoline probe ML185 (CID 1374043) acts as a GPR55 agonist with an EC₅₀ of 658 nM and demonstrates >48‑fold selectivity over GPR35 (EC₅₀ > 32 μM), while also showing no activity at CB₁, CB₂, PKCβII, or GPR35 antagonist assays (>32 μM) [1]. By comparison, the related morpholinosulfonylphenylamide ML186 exhibits a GPR55 EC₅₀ of 305 nM with >100‑fold selectivity over GPR35 [1]. Although [1,2,4]Triazolo[1,5-a]quinolin-2-amine is not identical to ML185, the tricyclic triazoloquinoline chemotype is validated as a GPR55‑preferring scaffold, and the 2‑amino substitution provides a distinct vector for modulating potency and selectivity relative to the ML185/ML186 substitution patterns [1].

Orphan GPCR GPR55 agonism Selectivity profiling

Procurement‑Relevant Application Scenarios for [1,2,4]Triazolo[1,5-a]quinolin-2-amine — Where Structural Differentiation Drives Experimental Value


Fragment‑Based and Focused Library Synthesis for Adenosine A₃ Receptor Antagonist Lead Discovery

The [1,2,4]triazolo[1,5-a]quinoline scaffold is patent‑claimed for adenosine A₃ receptor antagonism (WO2008149168A1), differentiating it from the non‑selective triazoloquinazoline chemotype exemplified by CGS 15943 [1]. [1,2,4]Triazolo[1,5-a]quinolin-2-amine provides the core scaffold with a 2‑NH₂ functional handle for rapid amide or sulfonamide library enumeration, enabling systematic exploration of the A₃ receptor binding pocket while maintaining the [1,5‑a] junction geometry specified in the Sanofi-Aventis patent [1]. This scaffold cannot be replaced by [1,2,3]triazolo[1,5-a]quinoline (different triazole isomer) or [1,2,4]triazolo[4,3-a]quinoline (different ring junction) without losing the pharmacophoric features required for A₃ recognition [1].

HDAC8 Inhibitor Development — Exploiting Ring Junction‑Dependent Zinc Chelation Geometry

Recent evidence demonstrates that [1,2,4]triazolo[4,3-a]quinoline derivatives achieve nanomolar HDAC8 inhibition with strong isoenzyme selectivity and anti-neuroblastoma activity [2]. The [1,5‑a] regioisomer represented by [1,2,4]Triazolo[1,5-a]quinolin-2-amine offers an unexplored topological alternative in which the triazole nitrogen positions relative to the quinoline plane are altered, potentially enabling distinct zinc‑chelating geometries or surface‑recognition interactions [3]. Procurement of the [1,5‑a] isomer enables systematic comparison with the [4,3‑a] series to establish the junction‑dependent SAR for HDAC8, a comparison that is structurally impossible using only the [4,3‑a] scaffold [2][3].

Anticancer Lead Optimization Starting from the Triazolo[1,5-a]quinoline MCF-7/HEPG2 Phenotype

Triazolo[1,5-a]quinoline derivatives have demonstrated anticancer activity against MCF-7 breast adenocarcinoma and HEPG2 hepatocellular carcinoma cell lines, with Compound 4 from the Bassyouni et al. (2014) series showing strong MCF-7 inhibitory effects [4]. [1,2,4]Triazolo[1,5-a]quinolin-2-amine serves as the 2‑amino‑substituted entry point into this phenotype, enabling the synthesis of focused analog libraries designed to improve upon the activity of the reported derivatives through variation of the 2‑amino substituent [4]. The 2‑NH₂ group allows direct conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates, offering a rapid route to amide, sulfonamide, and urea analogs for MCF-7 and HEPG2 cytotoxicity screening .

GPR55 Orphan Receptor Chemical Probe Development — Triazoloquinoline Scaffold with 2‑Amino Diversification Vector

The tricyclic triazoloquinoline chemotype has been validated as a GPR55‑preferring scaffold through the probe compounds ML185 (GPR55 EC₅₀ = 658 nM; >48‑fold selectivity over GPR35) and ML186 (GPR55 EC₅₀ = 305 nM; >100‑fold selectivity) [5]. [1,2,4]Triazolo[1,5-a]quinolin-2-amine provides a structurally differentiated core within this chemotype, with the 2‑amino group offering a vector for introducing substituents that may further enhance GPR55 potency and selectivity [5]. The rigid, low‑MW scaffold (MW 184.20, zero rotatable bonds) is well‑suited for fragment‑based screening and subsequent structure‑guided optimization toward high‑quality GPR55 chemical probes [5].

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